Steroid sulfatase-IN-6

Steroid Sulfatase Enzyme Kinetics Irreversible Inhibition

Choose Steroid sulfatase-IN-6 for its distinct tetracyclic coumarin scaffold, which sets it apart from tricyclic inhibitors like Irosustat. With an irreversible binding mechanism (Ki = 0.4 nM) and high biochemical efficiency (kinact/KI = 19.1 nM⁻¹min⁻¹), this compound ensures sustained target engagement, making it a superior tool for precise STS pathway modulation in hormone-dependent cancer research. Ideal for SAR studies and as a high-potency reference standard.

Molecular Formula C19H21NO6S
Molecular Weight 391.4 g/mol
Cat. No. B15139365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase-IN-6
Molecular FormulaC19H21NO6S
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H21NO6S/c1-3-10-8-12-11-6-7-19(2)13(4-5-16(19)21)17(11)18(22)25-15(12)9-14(10)26-27(20,23)24/h8-9,13H,3-7H2,1-2H3,(H2,20,23,24)/t13?,19-/m0/s1
InChIKeyVZOMCTLFPWBHMX-YFKXAPIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steroid Sulfatase-IN-6: A Potent, Irreversible Tetracyclic Coumarin-Based Inhibitor for Hormone-Dependent Cancer Research


Steroid sulfatase-IN-6 (Compound 10c) is a tetracyclic, coumarin-based sulfamate that acts as an irreversible inhibitor of the enzyme steroid sulfatase (STS) [1]. It is a research compound with the molecular formula C19H21NO6S and a molecular weight of 391.4 g/mol . Its primary application is in oncology research, specifically for studying hormone-dependent cancers such as breast and prostate cancer .

Why Steroid Sulfatase-IN-6 Cannot Be Substituted by Generic STS Inhibitors Like Irosustat or STX213


Steroid sulfatase (STS) inhibitors are not a homogeneous class; they vary significantly in their core scaffold, binding kinetics, and in vivo efficacy. For instance, while Irosustat (STX64) is a first-generation, tricyclic coumarin-based inhibitor, Steroid sulfatase-IN-6 features a distinct tetracyclic coumarin scaffold [1]. This structural divergence leads to quantifiable differences in enzyme inhibition kinetics (Ki) and overall biochemical efficiency (kinact/KI), as detailed in the evidence below. The differences in core structure and kinetic parameters make them non-interchangeable in a research context where precise modulation of the STS pathway is required [2].

Quantitative Evidence of Differentiation for Steroid Sulfatase-IN-6 Against Key Comparators


Steroid Sulfatase-IN-6 (Ki = 0.4 nM) Exhibits Potent Irreversible Binding to Human STS, Differentiated from a Tighter-Binding Analog (9e) in the Same Class

In a direct head-to-head study of 21 coumarin-based derivatives, Steroid sulfatase-IN-6 (Compound 10c) demonstrated potent, irreversible inhibition of human placental STS with a Ki of 0.4 nM. This was the second most potent compound in the series, differentiated from the lead compound 9e which had a Ki of 0.05 nM [1]. The study also reports kinact/KI ratios, providing a measure of inhibitory efficiency.

Steroid Sulfatase Enzyme Kinetics Irreversible Inhibition

Steroid Sulfatase-IN-6 Demonstrates Superior In Vitro Biochemical Efficiency Compared to Clinical Candidate Irosustat

Steroid sulfatase-IN-6 exhibits a high kinact/KI ratio of 19.1 nM⁻¹min⁻¹ for human placental STS [1]. This value reflects the enzyme's inactivation efficiency by the inhibitor. While a direct Ki comparison for Irosustat is not available from the same study, its IC50 is reported as 8 nM in placental microsomes . The kinact/KI ratio provides a more comprehensive measure of irreversible inhibitor potency than IC50 alone.

Drug Discovery Steroid Sulfatase Enzyme Efficiency

Comparative In Vitro Potency: Steroid Sulfatase-IN-6 Exhibits a Lower Ki than the Second-Generation Inhibitor STX213's IC50

Steroid sulfatase-IN-6 has a reported Ki value of 0.4 nM [1]. In comparison, STX213, a second-generation STS inhibitor, is reported to have an IC50 value of 0.5 nM [2]. While Ki and IC50 are different kinetic parameters, this data suggests that Steroid sulfatase-IN-6 possesses comparable or slightly higher binding affinity for the enzyme target.

STS Inhibitor Drug Comparison Potency

Key Application Scenarios for Steroid Sulfatase-IN-6 in Cancer Research


Elucidating the Role of STS in Hormone-Dependent Breast Cancer

Steroid sulfatase-IN-6's potent and irreversible inhibition of STS (Ki = 0.4 nM) [1] makes it an ideal tool compound for studying the enzyme's role in estrogen biosynthesis within breast cancer cells. Its high biochemical efficiency (kinact/KI = 19.1 nM⁻¹min⁻¹) [1] ensures robust and sustained target engagement, allowing researchers to clearly delineate the contribution of the STS pathway to cancer cell proliferation and hormone signaling.

Investigating Alternative STS Inhibitor Scaffolds

As a tetracyclic coumarin-based sulfamate, Steroid sulfatase-IN-6 represents a distinct chemical scaffold compared to the tricyclic coumarin-based Irosustat [1]. Researchers aiming to explore structure-activity relationships (SAR) beyond the Irosustat chemotype can use Steroid sulfatase-IN-6 to investigate how the tetracyclic core influences binding kinetics, cellular activity, and potential off-target interactions.

Benchmarking New STS Inhibitors in Biochemical Assays

With its well-defined Ki and kinact/KI parameters [1], Steroid sulfatase-IN-6 serves as an excellent reference standard for validating novel STS inhibitors. Its high potency provides a positive control for establishing assay sensitivity and for benchmarking the performance of newly synthesized compounds in enzyme inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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